8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide
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Overview
Description
8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound that features a unique tetracyclic structure with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring . The tetracyclic core can be constructed through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Oxadiazole Derivatives: These compounds have a similar structure but with an oxygen atom in place of sulfur.
Triazole Derivatives: These compounds have a similar nitrogen-rich ring structure and are used in similar applications.
Uniqueness
8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is unique due to its tetracyclic structure combined with the thiadiazole ring, which provides a distinct set of chemical and biological properties . This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-20-11-21(2,18(25)23-19-24-22-12-26-19)17(13-7-3-5-9-15(13)20)14-8-4-6-10-16(14)20/h3-10,12,17H,11H2,1-2H3,(H,23,24,25) |
InChI Key |
ICFLHQGITDWVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C)C(=O)NC5=NN=CS5 |
Origin of Product |
United States |
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